N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
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Overview
Description
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloro-substituted phenyl group and an acetamide moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide typically involves the reaction of 3-chloroaniline with a thiazolidine-2,4-dione derivative. One common method includes the following steps:
Formation of Thiazolidine-2,4-dione: This can be achieved by the cyclization of thiourea with α-haloketones under basic conditions.
Condensation Reaction: The thiazolidine-2,4-dione is then reacted with 3-chloroaniline in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride.
Purification: The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine or the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can be compared to other thiazolidinone derivatives, such as:
- N-(4-Bromo-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
- N-(3-Methyl-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
- N-(2,4-Dichloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific biological activities and reactivity, make it a valuable compound for research and development.
Biological Activity
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C11H10ClN3O2S
- Molecular Weight : 283.73 g/mol
- IUPAC Name : 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The results indicate significant efficacy against both bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following table summarizes the MIC and MBC values for this compound against selected microorganisms:
Microorganism | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.50 | 1.00 |
Candida albicans | 1.00 | 2.00 |
Pseudomonas aeruginosa | 0.75 | 1.50 |
These results demonstrate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
A study evaluated the compound's ability to inhibit COX enzymes in vitro:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
N-(3-Chloro-phenyl)-2-(2-imino... | 15 | 85 |
The results indicate that the compound selectively inhibits COX-2 over COX-1, suggesting a favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound binds to active sites on COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOXPANKYJHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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